N-(furan-2-ylmethyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a complex organic compound that features a furan ring, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine intermediate.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often facilitated by a palladium catalyst.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using an appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and pyrrolidine derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Industry: It is explored for use in the synthesis of complex organic molecules and as a building block for more advanced compounds.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the pyrimidine and pyrrolidine rings can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETOHYDRIDE
- **N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETOHYDRAZIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring enhances its ability to participate in π-π interactions, while the pyrimidine and pyrrolidine rings provide additional sites for hydrogen bonding and nucleophilic attacks.
Properties
Molecular Formula |
C16H20N4O3 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
InChI |
InChI=1S/C16H20N4O3/c1-12-9-15(19-16(18-12)20-6-2-3-7-20)23-11-14(21)17-10-13-5-4-8-22-13/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,17,21) |
InChI Key |
DNESEUTWOWXRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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